

What is Atrazine-d5 and its chemical properties

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Compound of Interest

Compound Name: Atrazine-d5

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Atrazine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

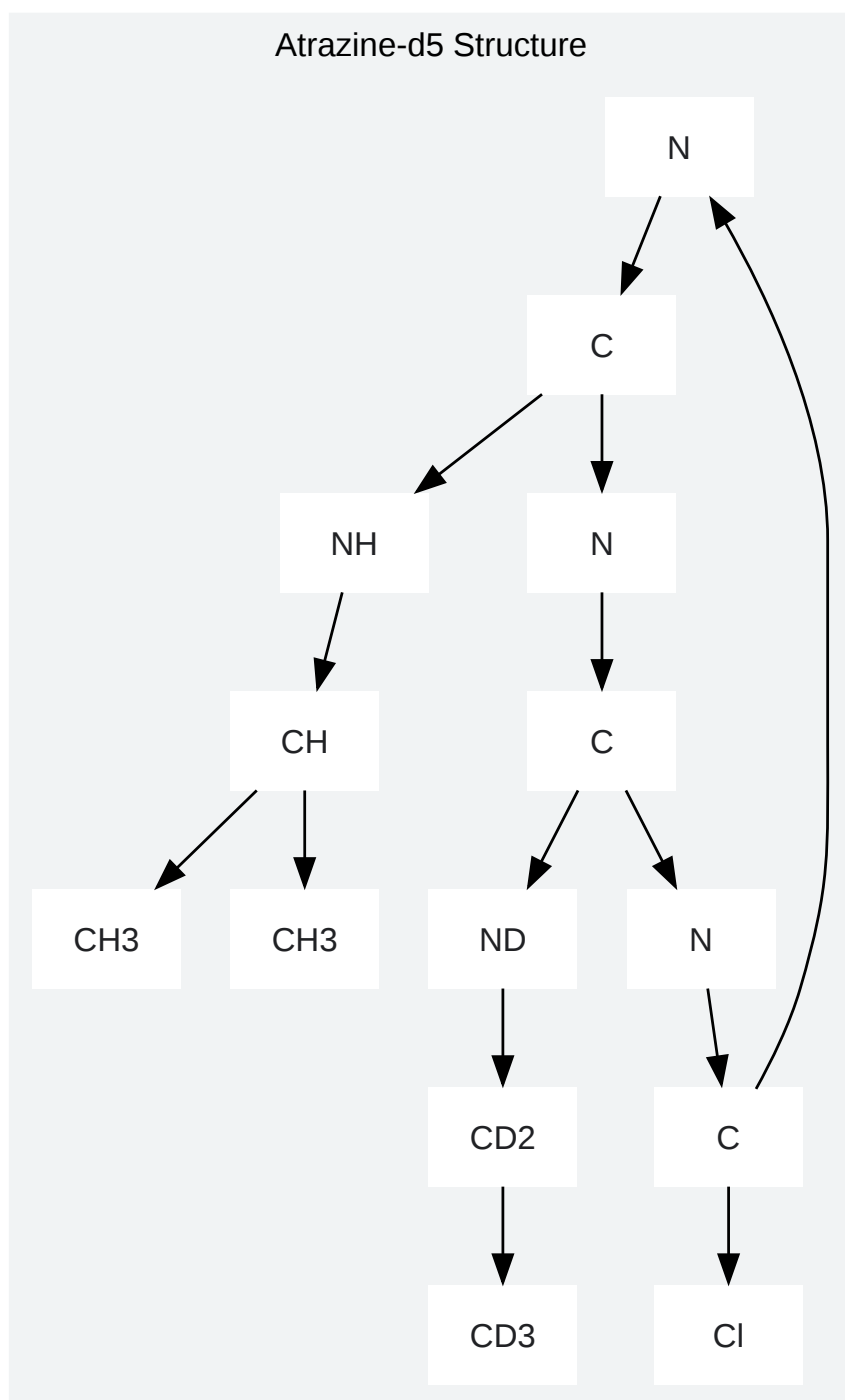
This in-depth technical guide provides a comprehensive overview of **Atrazine-d5**, a deuterated analog of the widely used herbicide, atrazine. This document details its chemical properties, synthesis, analytical applications, and metabolic fate, presenting data in a structured and accessible format for scientific professionals.

Core Chemical and Physical Properties

Atrazine-d5, with the CAS number 163165-75-1, is primarily utilized as an internal standard for the precise quantification of atrazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][2][3]} Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	6-chloro-N-(ethyl-d5)-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine	[1]
Synonyms	ATR-d5, 2-Chloro-4-(ethylamino-d5)-6-(isopropylamino)-s-triazine	[1]
Molecular Formula	C ₈ H ₉ D ₅ ClN ₅	
Formula Weight	220.71 g/mol	
Exact Mass	220.1251569 Da	
Melting Point	171-174°C	
Boiling Point	368.5 ± 25.0 °C at 760 mmHg	
Density	1.3 ± 0.1 g/cm ³	
Solubility	DMSO: Slightly soluble; Ethanol: Slightly soluble; Methanol: Slightly soluble (heated)	
Appearance	Crystalline Solid	
Purity	≥99% deuterated forms (d ₁ -d ₅)	

Below is the chemical structure of **Atrazine-d5**.



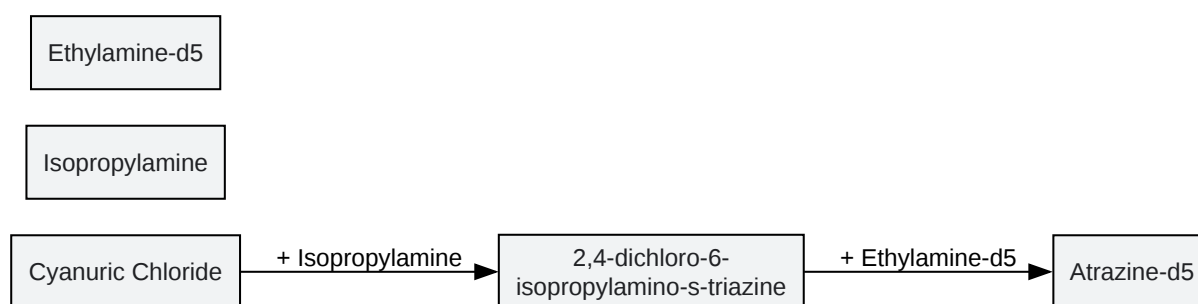
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Caption: Chemical structure of **Atrazine-d5**.

Synthesis of Atrazine-d5

The synthesis of **Atrazine-d5** is not extensively detailed in publicly available literature. However, it can be inferred from the established synthesis of atrazine. The industrial production of atrazine involves a continuous process where cyanuric chloride is reacted sequentially with isopropylamine and ethylamine under basic conditions. For the synthesis of **Atrazine-d5**, deuterated ethylamine (ethylamine-d5) would be used as a starting material in place of unlabeled ethylamine.

A generalized synthetic scheme is presented below. It is important to note that specific reaction conditions such as solvents, temperature, and catalysts may vary.



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Caption: Inferred synthetic pathway for **Atrazine-d5**.

Analytical Methodologies

Atrazine-d5 is a critical component in the accurate quantification of atrazine and its metabolites in environmental and biological samples. It serves as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. Detailed protocols from the U.S. Environmental Protection Agency (EPA) outline its use.

Gas Chromatography-Mass Spectrometry (GC-MS) - EPA Method 523

This method is designed for the determination of triazine pesticides and their degradates in drinking water.

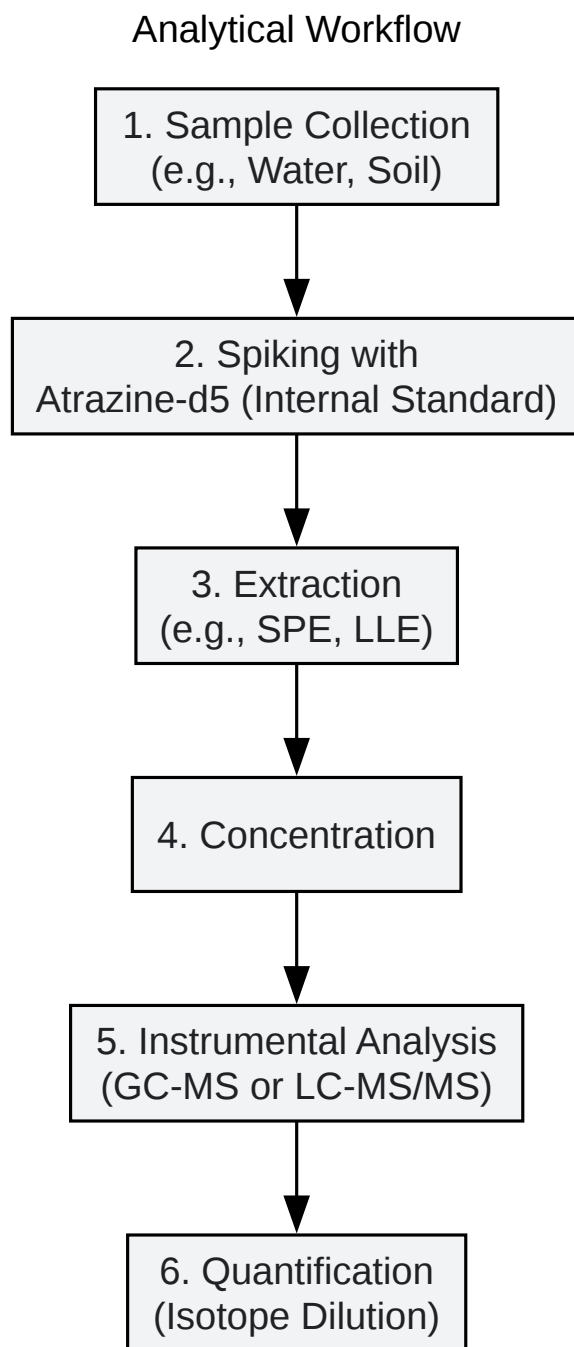
Parameter	Description
Instrumentation	Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Internal Standard	Atrazine-d5 (ethyl-d5)
Sample Preparation	Solid Phase Extraction (SPE) with carbon cartridges
Extraction	250 mL water sample
Elution	Ethyl acetate followed by dichloromethane/methanol
Analysis Mode	Full Scan
Quantification	Isotope Dilution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - EPA Method 536.0

This method provides a direct analysis of triazine compounds in drinking water without the need for solid-phase extraction.

Parameter	Description
Instrumentation	Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Internal Standard	Atrazine-d5
Sample Preparation	Direct injection after addition of ammonium acetate and sodium omadine
Analysis Mode	Multiple Reaction Monitoring (MRM)
Quantification	Isotope Dilution

The general workflow for the analysis of atrazine in an environmental sample using **Atrazine-d5** as an internal standard is depicted below.



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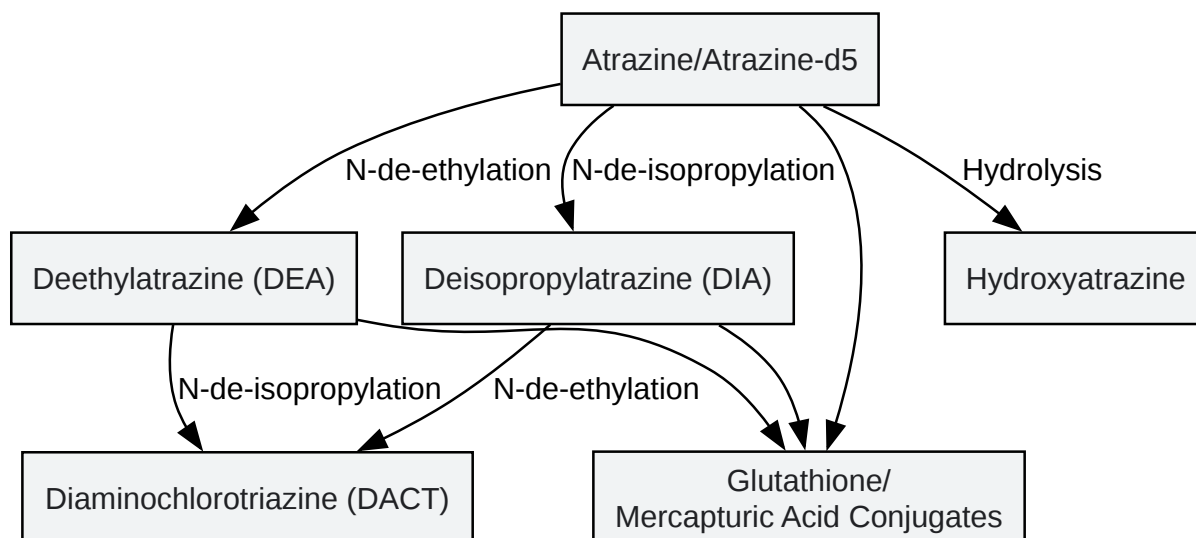
Caption: General experimental workflow for atrazine analysis.

Metabolism of Atrazine-d5

Specific metabolic studies on **Atrazine-d5** are not readily available. However, the metabolic pathways of atrazine have been extensively studied in various organisms, including plants, animals, and microorganisms. The deuterium labeling in **Atrazine-d5** is not expected to significantly alter its metabolic fate compared to unlabeled atrazine. The primary metabolic pathways involve N-dealkylation and hydrolysis.

- **N-Dealkylation:** This process involves the removal of the ethyl and isopropyl groups from the amino side chains, leading to the formation of deethylatrazine (DEA), deisopropylatrazine (DIA), and subsequently diaminochlorotriazine (DACT). This pathway is mediated by cytochrome P450 enzymes in animals.
- **Hydrolysis:** The chlorine atom on the triazine ring can be replaced by a hydroxyl group, forming hydroxyatrazine. This is a major detoxification pathway in some plants.
- **Conjugation:** Atrazine and its dealkylated metabolites can also undergo conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives.

The metabolic pathway of atrazine is illustrated in the following diagram.



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Caption: Metabolic pathway of atrazine.

Conclusion

Atrazine-d5 is an indispensable tool for researchers and analytical scientists in the fields of environmental monitoring, toxicology, and drug development. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable highly accurate and precise quantification of atrazine and its metabolites. The established analytical methodologies, particularly those endorsed by the EPA, provide robust frameworks for its application. While specific data on its synthesis and metabolism are limited, these can be reliably inferred from the extensive knowledge base of its non-deuterated counterpart, atrazine. This guide provides the core technical information necessary for the effective utilization of **Atrazine-d5** in a research setting.

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